1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene

Physicochemical Properties Lipophilicity Drug Design

Sourcing a building block with two distinct electrophilic sites for sequential transformations is challenging. This compound solves that problem with orthogonal handles: • Aryl bromide for Suzuki/Buchwald-Hartwig couplings; primary alkyl bromide for SN2 substitution • Key intermediate for patented GPR120 agonist synthesis (EP3239143A2); achieves 71% yield in difluoroethyl acetate formation • gem-Difluoro group enhances metabolic stability (calcd LogP 3.94) Reliable batch QC ensures reproducible results across medicinal chemistry campaigns.

Molecular Formula C8H6Br2F2
Molecular Weight 299.94 g/mol
CAS No. 471246-90-9
Cat. No. B1521935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene
CAS471246-90-9
Molecular FormulaC8H6Br2F2
Molecular Weight299.94 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CBr)(F)F)Br
InChIInChI=1S/C8H6Br2F2/c9-5-8(11,12)6-1-3-7(10)4-2-6/h1-4H,5H2
InChIKeyFTZXJTCNRQOEEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene Overview


1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene is a halogenated aromatic building block with the molecular formula C8H6Br2F2 and a molecular weight of 299.94 g/mol . It is characterized by a para-bromophenyl ring and a 2-bromo-1,1-difluoroethyl side chain. This structure provides two distinct electrophilic sites—an aryl bromide and an alkyl bromide—making it a versatile intermediate for constructing complex molecules in pharmaceutical and agrochemical research [1].

Uniqueness of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene


Substituting 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene with a simpler analogue is likely to fail in applications requiring its specific dual electrophilic architecture. The presence of both an aryl bromide and a primary alkyl bromide, combined with the electron-withdrawing gem-difluoro group, creates a unique reactivity profile that dictates chemoselectivity in sequential transformations. For instance, simpler analogues like 1-bromo-4-ethylbenzene lack the alkyl bromide handle, while (2-bromo-1,1-difluoroethyl)benzene lacks the second aromatic bromide for further elaboration. This specific substitution pattern is critical for the synthesis of biaryl GPR120 agonists, as exemplified in patent literature [1], where this compound serves as a key intermediate. An incorrect analogue would derail the synthetic route, leading to a different product or no reaction.

Comparative Evidence: 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene


Lipophilicity (LogP) Comparison

The lipophilicity of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene differs significantly from its mono-brominated analogue, 1-Bromo-4-(1,1-difluoroethyl)benzene, as indicated by calculated LogP values. The presence of the second bromine atom increases the compound's partition coefficient. [1]

Physicochemical Properties Lipophilicity Drug Design

Key Intermediate for GPR120 Agonists

This compound is specifically utilized in the synthesis of biaryl derivatives claimed as GPR120 agonists. It serves as a starting material to introduce a 4-bromophenyl-difluoroethyl moiety, a structural feature not achievable with simpler analogues like (2-bromo-1,1-difluoroethyl)benzene, which lacks the second bromine atom required for the biaryl coupling step. [1][2]

Medicinal Chemistry GPCR Agonists Diabetes Research

Molecular Weight vs. Analogues

The molecular weight of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene is 299.94 g/mol, which is substantially higher than that of analogues with only one bromine atom. This difference provides a clear analytical marker for identity confirmation and purity assessment via mass spectrometry.

Analytical Chemistry Quality Control Mass Spectrometry

Applications of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene


Biaryl GPR120 Agonist Synthesis

This compound is the optimal choice as a starting material for the synthesis of specific biaryl derivatives claimed as GPR120 agonists in patent EP3239143A2 [1]. The molecule's two bromine atoms are crucial: the alkyl bromide is used to form a difluoroethyl acetate intermediate (achieved in 71% yield) [2], while the aryl bromide serves as a handle for subsequent cross-coupling reactions to build the final biaryl structure. Using this specific building block is required to follow the patented synthetic route.

Orthogonal Functionalization of Difluoroethyl Scaffolds

For projects where a benzene ring must be linked to another group via a gem-difluoroethylene bridge, and both the aromatic ring and the bridge terminus require independent functionalization, this compound is a necessary building block. The aryl bromide can participate in reactions like Suzuki or Buchwald-Hartwig couplings, while the terminal alkyl bromide can undergo nucleophilic substitution. This orthogonal reactivity is unique to molecules with this specific substitution pattern [1], enabling a modular approach to complex molecule synthesis not possible with simpler analogues like 1-bromo-4-ethylbenzene or (2-bromo-1,1-difluoroethyl)benzene.

Physicochemical Property Tuning

In medicinal chemistry campaigns aiming to modulate the lipophilicity and metabolic stability of lead compounds, incorporating a 1-bromo-4-(2-bromo-1,1-difluoroethyl)benzene-derived fragment is a rational strategy. The gem-difluoro group is a known bioisostere for a carbonyl or methylene group, often improving metabolic stability, while the presence of two bromines contributes to a calculated LogP of 3.94 [1]. This combination offers a distinct balance of electronic and steric properties compared to non-fluorinated or mono-brominated alternatives, justifying its selection for building tailored chemical libraries.

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